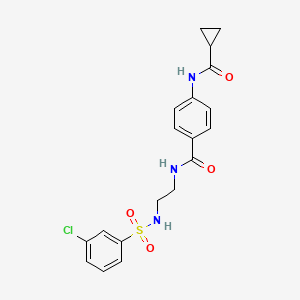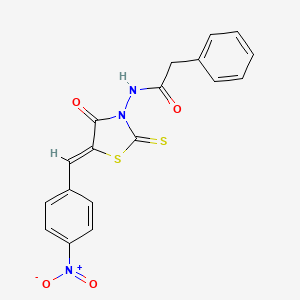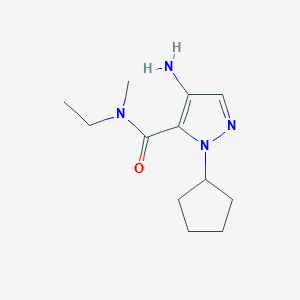![molecular formula C16H15ClN2O3 B2976062 {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone CAS No. 866150-73-4](/img/structure/B2976062.png)
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone, also known as 6-chloro-2-pyridinyloxy-morpholino-phenylmethanone, is an organometallic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions such as Wittig, Horner-Wadsworth-Emmons, and Michael reactions. It is also used as a catalyst for the synthesis of various organic compounds. In addition, it can be used as a ligand for transition metal complexes, and as a ligand for metalloproteins.
Mechanism of Action
The mechanism of action of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone is not fully understood. However, it is believed that the compound acts as a catalyst in the Wittig reaction by forming a complex with the starting material, which then undergoes a series of reactions to form the desired product. In addition, the compound is believed to act as a ligand in the formation of transition metal complexes, and as a ligand in the formation of metalloproteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone are not fully understood. It is believed that the compound may have some effects on the metabolism of certain compounds, as well as on the activity of certain enzymes. However, more research is needed to fully understand the effects of this compound on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The main advantage of using {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone in lab experiments is its versatility. The compound can be used in a variety of reactions, such as Wittig, Horner-Wadsworth-Emmons, and Michael reactions. In addition, it can be used as a catalyst for the synthesis of various organic compounds, as well as a ligand for transition metal complexes and metalloproteins.
The main limitation of using {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone in lab experiments is the cost. The compound is relatively expensive, and the cost of using it in lab experiments can be prohibitive. In addition, the compound is not widely available, and it may be difficult to obtain in large quantities.
Future Directions
Future research should focus on further elucidating the mechanism of action of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone, as well as its biochemical and physiological effects. In addition, research should focus on developing more cost-effective methods for producing the compound. Furthermore, research should focus on exploring the potential applications of the compound in the fields of medicine and biotechnology. Finally, research should focus on developing more efficient methods for using the compound in lab experiments.
Synthesis Methods
The synthesis of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone is typically accomplished through a two-step process. First, a Wittig reaction is used to form the desired product from a starting material such as 2-chloro-6-pyridinyloxy-morpholino-phenylmethanone. This reaction is typically carried out in the presence of a base such as sodium hydride. The second step involves the deprotonation of the newly formed product with a strong base, such as sodium amide, to form the desired product.
Scientific Research Applications
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone has been widely used in the field of synthetic organic chemistry. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and amines. It has also been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and ketones. In addition, it has been used as a ligand for transition metal complexes, and as a ligand for metalloproteins.
properties
IUPAC Name |
[3-(6-chloropyridin-2-yl)oxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-5-2-6-15(18-14)22-13-4-1-3-12(11-13)16(20)19-7-9-21-10-8-19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFUETAKGUCDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OC3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)
![N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2975987.png)
![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2975989.png)

![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)
![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)
![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)
![N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2975997.png)
